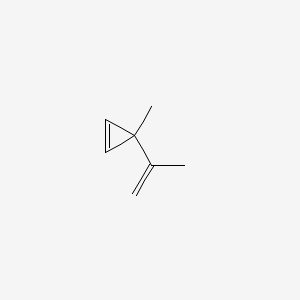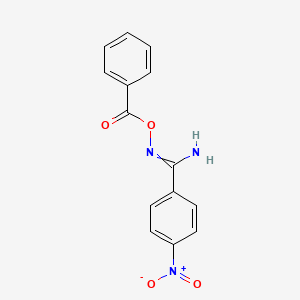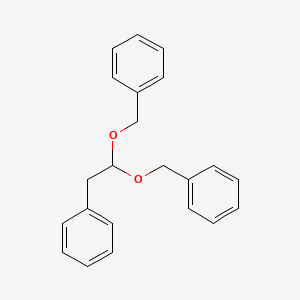![molecular formula C13H20OSi B14477746 Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane CAS No. 65335-72-0](/img/structure/B14477746.png)
Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane is a chemical compound characterized by its unique structure, which includes a phenylsilane core with a dimethyl and pent-2-en-3-yloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane typically involves the reaction of phenylsilane with dimethyl and pent-2-en-3-yloxy groups under controlled conditions. One common method involves the hydrosilylation of an alkyne with a silane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The phenylsilane core can undergo substitution reactions, where the dimethyl or pent-2-en-3-yloxy groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. These reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Substitution reactions may involve halogenating agents like chlorine or bromine, and are usually conducted in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with modified substituents.
Substitution: Phenylsilane derivatives with different functional groups.
Applications De Recherche Scientifique
Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.
Mécanisme D'action
The mechanism of action of Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphenylsilane: Lacks the pent-2-en-3-yloxy group, making it less versatile in certain reactions.
Trimethylphenylsilane: Contains an additional methyl group, which can influence its reactivity and applications.
Phenylsilane: The simplest form, without any substituents, offering different reactivity profiles.
Uniqueness
Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane is unique due to the presence of both dimethyl and pent-2-en-3-yloxy groups, which provide distinct reactivity and potential applications. This combination of substituents allows for a broader range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
65335-72-0 |
|---|---|
Formule moléculaire |
C13H20OSi |
Poids moléculaire |
220.38 g/mol |
Nom IUPAC |
dimethyl-pent-2-en-3-yloxy-phenylsilane |
InChI |
InChI=1S/C13H20OSi/c1-5-12(6-2)14-15(3,4)13-10-8-7-9-11-13/h5,7-11H,6H2,1-4H3 |
Clé InChI |
RXCYQWVFRAVAOI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC)O[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


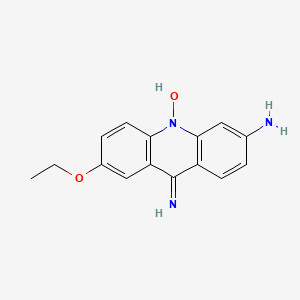
![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
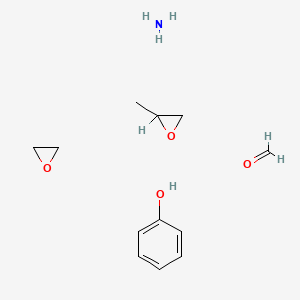
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)

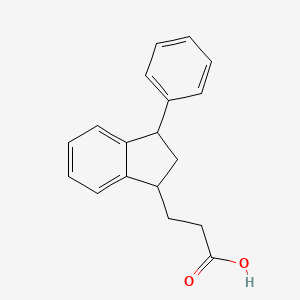

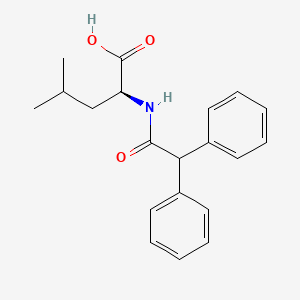
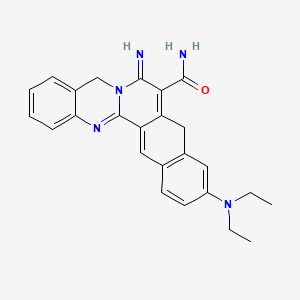
![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
